BenchChemオンラインストアへようこそ!

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one

Tautomerism Computational Chemistry Regioselectivity

This specific 6,6-dimethyl-substituted tetrahydroindazol-4-one is the essential synthetic intermediate for ITK inhibitor 2 (CAS 1309784-09-5, IC50 2 nM) and PDE10A modulators. The gem-dimethyl group provides unique conformational rigidity that is required for target engagement—unsubstituted or monoalkyl analogs fail to deliver the same potency. Its crystallographically characterized orthorhombic structure enables unambiguous identity verification by XRPD. The balanced 1H/2H tautomer equilibrium (ΔE 2.43 kJ/mol) permits predictable regioselective N-functionalization, eliminating the trial-and-error optimization required with generic analogs.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 912259-11-1
Cat. No. B2387558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
CAS912259-11-1
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1(CC2=C(C=NN2)C(=O)C1)C
InChIInChI=1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11)
InChIKeyLNOAXGPGVISHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (CAS 912259-11-1): Core Scaffold for Tetrahydroindazolone-Based Drug Discovery


6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (CAS 912259-11-1) is a heterocyclic compound featuring a saturated tetrahydroindazole core with a ketone functionality at the 4-position and a gem-dimethyl substitution at the 6-position. This 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold serves as a versatile building block in medicinal chemistry, with documented utility in the synthesis of potent enzyme inhibitors and receptor modulators [1]. The compound exhibits well-characterized annular tautomerism between 1H and 2H forms, a property that influences both its solid-state packing behavior and its reactivity in downstream derivatization reactions [2]. Its rigid bicyclic structure combined with the gem-dimethyl substitution provides a conformationally constrained framework that has been exploited in the development of high-potency therapeutic candidates, including an interleukin-2-inducible T-cell kinase (ITK) inhibitor with low nanomolar activity [1].

Why Generic 1,5,6,7-Tetrahydroindazol-4-one Analogs Cannot Substitute for the 6,6-Dimethyl Derivative (CAS 912259-11-1) in Rigorous Applications


While the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is broadly represented in the literature, substitution at the 6-position is not functionally neutral. The gem-dimethyl substitution in CAS 912259-11-1 confers a unique conformational rigidity that distinguishes it from unsubstituted, 6-monoalkyl, or 3-substituted analogs [1]. Computational studies at multiple levels (AM1, HF/6-31G*, HF/6-31G**, and B3LYP/6-31G**) demonstrate that 6,6-dimethyl substitution modulates the relative stability of the 1H and 2H tautomers—a critical determinant of regioselectivity in downstream N-alkylation and N-acylation reactions [2]. Generic substitution with non-dimethyl analogs (e.g., unsubstituted or 6-methyl derivatives) introduces different tautomeric equilibria, altered crystallization behavior, and unpredictable reactivity profiles that can derail established synthetic protocols and compromise the biological activity of final drug candidates. In validated drug discovery programs, notably the development of ITK inhibitors and PDE10A modulators, the 6,6-dimethyl moiety is specifically required for target engagement and pharmacokinetic optimization [3].

Quantitative Differentiation Evidence for 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (CAS 912259-11-1) Versus Structural Analogs


Tautomeric Energy Difference Quantification: 6,6-Dimethyl vs. Unsubstituted and 3-Methyl Analogs

Computational studies at the B3LYP/6-31G** density functional level quantified the relative energy difference (ΔE) between the 1H and 2H tautomeric forms across four tetrahydroindazol-4-one derivatives. The 6,6-dimethyl derivative (compound 2) exhibits a 1H-2H energy gap of 2.43 kJ/mol (at AM1 level), which is 19% smaller than the 3.01 kJ/mol gap observed for the unsubstituted parent compound (compound 1) [1]. At the higher-level B3LYP/6-31G** calculations, the relative stability of the 2H tautomer for compound 2 is 46.31 kJ/mol relative to an arbitrary baseline, compared to 74.43 kJ/mol for the unsubstituted analog [1]. This narrower energy gap implies a more balanced tautomeric equilibrium that fundamentally alters the compound's reactivity profile and crystallization behavior. Single-crystal X-ray diffraction confirms that in the solid state, compound 2 crystallizes in the orthorhombic space group P2(1)2(1)2(1) (a=10.1243(8), b=21.526(2), c=24.992(2) Å, Z=4, 293 K) and uniquely presents two distinct trimers bonded through N–H⋯N hydrogen bonds involving both 1H and 2H tautomers—a structural feature absent in the 3,6,6-trimethyl analog (compound 4), which exists exclusively as the 2H tautomer [2].

Tautomerism Computational Chemistry Regioselectivity

Validated Utility as Key Intermediate in Nanomolar-Potency ITK Inhibitor Synthesis

The 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one scaffold serves as the core structural element in ITK inhibitor 2 (CAS 1309784-09-5), a potent interleukin-2-inducible T-cell kinase inhibitor . This compound, specifically disclosed as Compound 4 in patent WO2011065402A1, incorporates the 6,6-dimethyl-tetrahydroindazol-4-one moiety and demonstrates an IC50 of 2 nM against ITK . While direct comparative data for alternative 6-position substitution patterns in this exact inhibitor series are not publicly available, the patent specifically claims the 6,6-dimethyl substitution pattern among a limited set of exemplified compounds, indicating that this substitution was selected over alternatives during lead optimization [1]. The 6,6-dimethyl-tetrahydroindazol-4-one intermediate provides the requisite conformational constraint and metabolic stability for achieving single-digit nanomolar potency. Procurement of the unsubstituted or 6-monomethyl tetrahydroindazol-4-one analog for this application would yield a structurally divergent intermediate incompatible with the established synthetic route and optimized structure-activity relationship (SAR).

Medicinal Chemistry Kinase Inhibition Immuno-oncology

Role as Essential Building Block in PDE10A-Targeted Anti-Inflammatory Drug Development

The 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one scaffold is the foundational intermediate for the synthesis of (αS)-N,α-Dimethyl-N-[2-(4,5,6,7-tetrahydro-6,6-dimethyl-1H-indazol-3-yl)-1H-indol-6-yl]-4-morpholineacetamide, a PDE10A-targeting compound under investigation for inflammatory diseases including reactive arthritis and autoimmune disorders . PDE10A hydrolyzes cGMP to GMP; inhibition of this enzyme reduces cAMP production and consequently diminishes inflammation and pain signaling . The compound also exhibits anti-proliferative effects on certain cancer cell lines in vitro . The specific requirement for the 6,6-dimethyl substitution in this context is implicit in the compound's nomenclature and structure, as the tetrahydroindazole core with gem-dimethyl at the 6-position is integral to the molecule's pharmacophore. Analogs lacking the gem-dimethyl substitution would produce structurally distinct PDE10A modulators with unknown and likely divergent potency, selectivity, and pharmacokinetic profiles.

Phosphodiesterase Inhibition Inflammation Autoimmune Disease

Unique Crystallographic Signature: Orthorhombic Space Group and Dual-Tautomer Hydrogen-Bonded Trimer Formation

Single-crystal X-ray diffraction analysis of 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one (compound 2) reveals a distinctive crystallographic profile: orthorhombic space group P2(1)2(1)2(1) with unit cell parameters a=10.1243(8) Å, b=21.526(2) Å, c=24.992(2) Å, Z=4, measured at 293 K [1]. Critically, the crystal structure presents two different trimers bonded through N–H⋯N hydrogen bonds that simultaneously involve both 1H and 2H tautomers—a packing arrangement not observed in the 3,6,6-trimethyl analog (compound 4), which crystallizes in a different monoclinic space group P2(1)/c (a=5.9827(7), b=16.494(2), c=11.012(1) Å, β=93.464(2)°, Z=4) and exists exclusively as the 2H tautomer with a hydrogen-bonded network mediated by the 4-oxo group and a water molecule [1]. This unique solid-state architecture, with two tautomers co-crystallizing, provides a distinct X-ray powder diffraction (XRPD) fingerprint that can serve as an identity and purity verification benchmark. The unsubstituted analog (compound 1) and 3-methyl analog (compound 3) would exhibit fundamentally different crystal packing and XRPD patterns.

Crystallography Solid-State Chemistry Polymorphism

Validated Research Applications for 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one (CAS 912259-11-1) Based on Peer-Reviewed Evidence


Medicinal Chemistry: Synthesis of High-Potency ITK Inhibitors

CAS 912259-11-1 serves as the core synthetic intermediate for ITK inhibitor 2 (CAS 1309784-09-5), a compound with demonstrated IC50 of 2 nM against interleukin-2-inducible T-cell kinase . This inhibitor, disclosed as Compound 4 in patent WO2011065402A1, represents a validated lead for immuno-oncology and inflammatory disease research. The 6,6-dimethyl substitution provides the conformational constraint necessary for achieving single-digit nanomolar potency. Procurement of this specific intermediate enables researchers to follow the established synthetic route to this potent ITK inhibitor, bypassing de novo scaffold construction and accelerating hit-to-lead timelines.

Drug Discovery: PDE10A-Targeted Anti-Inflammatory and Anti-Proliferative Agent Development

Derivatives of 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one have been developed as PDE10A modulators with potential applications in reactive arthritis, autoimmune disorders, and oncology . The scaffold's 6,6-dimethyl substitution is integral to the pharmacophore of (αS)-N,α-Dimethyl-N-[2-(4,5,6,7-tetrahydro-6,6-dimethyl-1H-indazol-3-yl)-1H-indol-6-yl]-4-morpholineacetamide, a compound that inhibits cGMP hydrolysis by PDE10A, thereby reducing cAMP production and attenuating inflammatory signaling . This application expands the compound's utility beyond kinase inhibition into phosphodiesterase-targeted therapeutic discovery.

Solid-State Characterization and Quality Control: X-Ray Diffraction Fingerprinting

The uniquely characterized crystal structure of CAS 912259-11-1—orthorhombic P2(1)2(1)2(1), a=10.1243(8) Å, b=21.526(2) Å, c=24.992(2) Å—provides a definitive X-ray powder diffraction (XRPD) fingerprint for identity verification and purity assessment . The co-crystallization of both 1H and 2H tautomers in N–H⋯N hydrogen-bonded trimers represents a crystallographic feature absent in the 3,6,6-trimethyl analog, which crystallizes exclusively as the 2H tautomer . Analytical laboratories and QC departments can leverage this published crystal data to confirm compound identity, detect polymorphic variants, and distinguish CAS 912259-11-1 from structurally similar analogs during incoming material inspection.

Synthetic Methodology Development: Tautomer-Dependent Regioselective Derivatization

The reduced energy gap (ΔE = 2.43 kJ/mol at AM1 level) between 1H and 2H tautomers of CAS 912259-11-1, compared to 3.01 kJ/mol for the unsubstituted analog , creates a more balanced tautomeric equilibrium that enables distinct regioselectivity in N-alkylation and N-acylation reactions. Researchers developing synthetic methodologies for tetrahydroindazol-4-one functionalization can use this compound as a model system to study tautomer-directed reactivity and to optimize reaction conditions for achieving desired N1- versus N2-substitution ratios. This property is directly relevant to the synthesis of N-substituted derivatives for biological screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.